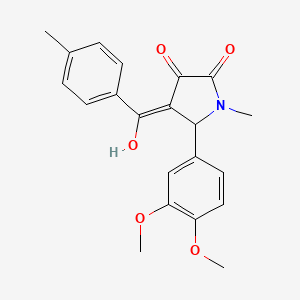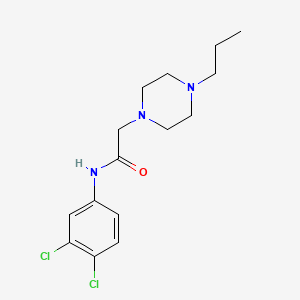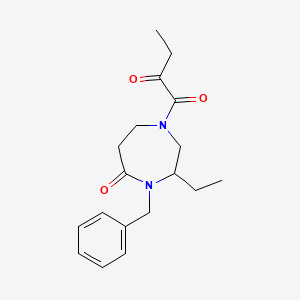
N-allyl-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2,5-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NADB and has been studied extensively due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
NADB has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, NADB has been studied for its potential use as an anti-inflammatory agent and has shown promise in treating inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of NADB is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells. Additionally, NADB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NADB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells, reduce inflammation, and decrease the production of pro-inflammatory cytokines. Additionally, NADB has been shown to have antioxidant properties and may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NADB in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, NADB has shown promise in treating a variety of diseases and conditions, making it a potentially valuable tool for researchers. However, one limitation of using NADB in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are a number of future directions for research on NADB. One area of focus is on understanding the mechanism of action of NADB, which could help researchers develop more effective treatments for cancer and inflammatory diseases. Additionally, researchers may investigate the potential use of NADB in combination with other drugs to enhance its therapeutic effects. Finally, researchers may explore the potential use of NADB in other areas, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
N-allyl-2,5-dimethylbenzamide is a chemical compound that has shown promise in the field of scientific research. It has been studied extensively for its potential applications in the field of medicine, particularly as a treatment for cancer and inflammatory diseases. While the mechanism of action of NADB is not yet fully understood, it has been shown to have a number of biochemical and physiological effects. There are a number of future directions for research on NADB, including understanding its mechanism of action and exploring its potential use in other areas of medicine.
Synthesemethoden
NADB can be synthesized through a simple reaction between 2,5-dimethylbenzoyl chloride and allylamine. This reaction takes place in the presence of a base such as triethylamine and results in the formation of NADB as a white solid.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-7-13-12(14)11-8-9(2)5-6-10(11)3/h4-6,8H,1,7H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNGPFVIXWUOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5342711.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5342712.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5342715.png)
![(4aS*,8aR*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5342744.png)
![N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide](/img/structure/B5342751.png)
![N-[3-(dimethylamino)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5342757.png)
![ethyl 5-(4-chlorophenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342764.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342766.png)
![1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B5342773.png)

![N-{1-[1-(cyclopropylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5342787.png)

![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5342820.png)